

# An In-depth Technical Guide to 1-Phenyl-1,2-butanediol

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## Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

Cat. No.: B15220228

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## Introduction

**1-Phenyl-1,2-butanediol** is an aromatic diol with the chemical formula  $C_{10}H_{14}O_2$ .<sup>[1]</sup> Its structure, featuring a phenyl group attached to a butane-1,2-diol backbone, imparts it with chiral properties, making it a molecule of significant interest in stereoselective synthesis and as a potential building block for pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on **1-Phenyl-1,2-butanediol**, focusing on its chemical properties, synthesis, spectral characterization, and potential biological relevance.

## Chemical and Physical Properties

**1-Phenyl-1,2-butanediol** is a diol with a molecular weight of approximately 166.22 g/mol.<sup>[1]</sup> The presence of two hydroxyl groups and a phenyl ring influences its solubility, reactivity, and potential for biological interactions.

Property	Value	Reference
Molecular Formula	$C_{10}H_{14}O_2$	<sup>[1]</sup>
Molecular Weight	166.22 g/mol	<sup>[1]</sup>
IUPAC Name	1-phenylbutane-1,2-diol	<sup>[1]</sup>
CAS Number	22607-13-2	<sup>[1]</sup>

## Synthesis of 1-Phenyl-1,2-butanediol

The synthesis of **1-Phenyl-1,2-butanediol** can be achieved through various chemical and biocatalytic methods. The stereoselective synthesis of this chiral molecule is of particular importance for its applications in the pharmaceutical industry.

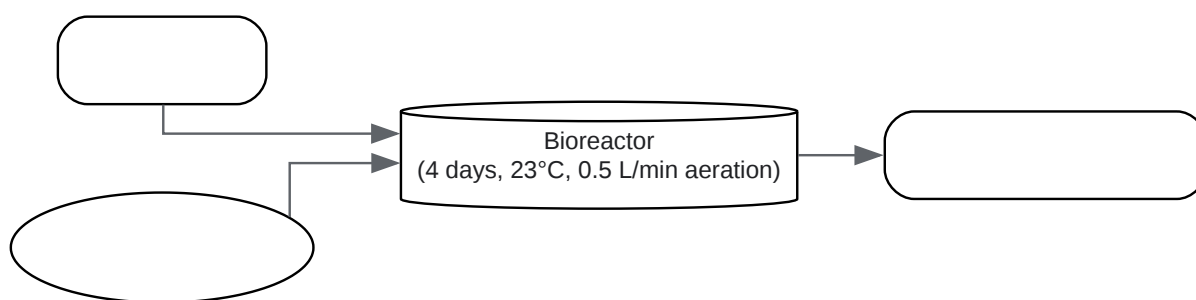
### Biocatalytic Synthesis using *Aspergillus niger*

A notable method for the stereoselective synthesis of the related compound (S)-1-phenylethane-1,2-diol involves the hydroxylation of 2-phenylethanol using the fungus *Aspergillus niger*. This biotransformation highlights a green chemistry approach to producing chiral diols.

#### Experimental Protocol: Biotransformation of 2-phenylethanol

This protocol is for the synthesis of (S)-1-phenylethane-1,2-diol, a closely related analogue of **1-Phenyl-1,2-butanediol**, and illustrates a viable biocatalytic route.

- **Microorganism:** *Aspergillus niger* (KKP 2301) is used as the biocatalyst.
- **Culture Preparation:** The biocatalyst is prepared by cultivating the microorganism on a potato dextrose broth (PDB) medium. Optimal growth is typically achieved after 3 days at 23°C on a rotary shaker (135 rpm).
- **Biotransformation:** The biotransformation is carried out in a bioreactor. The process involves a 4-day reaction where 2-phenylethanol is converted to (S)-1-phenylethane-1,2-diol.
- **Reaction Conditions:** In a half-preparative scale experiment using a 1.3 L batch reactor, 320 g of free *A. niger* mycelium was used to convert 5 mM of 2-phenylethanol (458 mg in 750 mL). The aeration was maintained at 0.5 L/min, and the temperature was kept at 23°C.
- **Yield:** This process can yield (S)-1-phenylethane-1,2-diol at a final concentration of 447 mg/L with an efficiency of 65% after four days.<sup>[1][2]</sup>



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Biocatalytic synthesis of a 1-phenyl-1,2-diol analogue.

## Chemical Synthesis: Stereoselective Reduction

Another common strategy for synthesizing 1,2-diols is the stereoselective reduction of the corresponding  $\alpha$ -hydroxy ketone or diketone. For instance, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione can yield specific stereoisomers of 1-phenyl-1,2-propanediol. This approach often employs chiral catalysts or biocatalysts like baker's yeast.

### Experimental Protocol: Enantioselective Hydrogenation of a 1-phenyl-1,2-dione

This generalized protocol is based on the reduction of 1-phenyl-1,2-propanedione and is applicable to the synthesis of **1-Phenyl-1,2-butanediol** from the corresponding dione.

- Reactant: 1-phenyl-1,2-butanedione.
- Catalyst: A platinum catalyst modified with a chiral agent such as cinchonidine.
- Reaction Conditions: The reaction is typically carried out in a pressurized reactor at around 5 bar and at a temperature range of 0–25°C.
- Solvent: Solvents such as ethanol, ethyl acetate, or dichloromethane can be used.
- Procedure: The catalyst can be modified in situ (simultaneous addition of the reactant and modifier) or through pre-modification (preadsorption of the modifier before adding the reactant). The reaction progress is monitored to determine the conversion and enantiomeric excess of the product. In similar reactions, the hydrogenation of the carbonyl group attached to the phenyl ring is often preferred.

## Spectroscopic Data

The structural elucidation of **1-Phenyl-1,2-butanediol** is confirmed through various spectroscopic techniques.

### Mass Spectrometry (GC-MS)

The mass spectrum of **1-Phenyl-1,2-butanediol** provides information about its molecular weight and fragmentation pattern.

m/z (Top 3 Peaks)	Intensity
108	High
107	Medium
79	Low

Data sourced from PubChem CID 31433.[\[1\]](#)

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for determining the detailed structure of the molecule. While a complete, officially assigned spectrum is not readily available in the searched literature, typical chemical shift regions for similar structures can be inferred.

Expected  $^1\text{H}$  NMR Chemical Shifts:

Proton	Expected Chemical Shift (ppm)
Phenyl-H	7.2 - 7.4
CH-OH (benzylic)	4.5 - 5.0
CH-OH	3.5 - 4.0
CH <sub>2</sub>	1.4 - 1.7
CH <sub>3</sub>	0.9 - 1.0
OH	2.0 - 4.0 (broad)

Expected  $^{13}\text{C}$  NMR Chemical Shifts:

Carbon	Expected Chemical Shift (ppm)
Phenyl-C (substituted)	140 - 145
Phenyl-C	125 - 129
CH-OH (benzylic)	75 - 80
CH-OH	70 - 75
CH <sub>2</sub>	25 - 30
CH <sub>3</sub>	10 - 15

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenyl-1,2-butanediol** shows characteristic absorption bands for its functional groups.

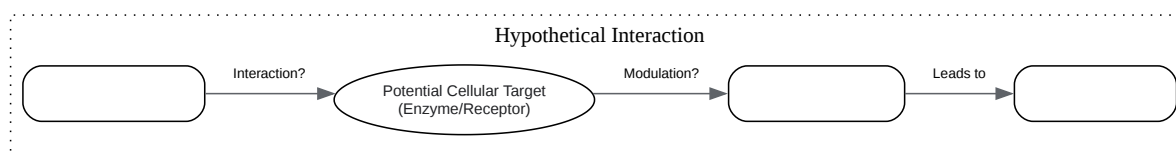
Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretch (alcohol)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=C stretch (aromatic)	1450 - 1600
C-O stretch (alcohol)	1000 - 1260

## Biological Activity and Potential Signaling Pathways

The biological activity of **1-Phenyl-1,2-butanediol** is not extensively documented in the scientific literature. However, the structural motif of a phenyl group attached to a diol is present in various biologically active molecules. Diols, in general, can participate in numerous biological processes, and their functionalization can significantly alter the biological activity of a parent compound.

While no specific signaling pathways involving **1-Phenyl-1,2-butanediol** have been identified, we can look at the broader class of aromatic diols and their potential interactions. For instance, some phenolic compounds are known to interact with various cellular signaling cascades. It is plausible that **1-Phenyl-1,2-butanediol**, due to its phenyl and hydroxyl moieties, could interact with enzymes or receptors, potentially influencing cellular pathways. However, without direct experimental evidence, any proposed mechanism remains speculative.

Given the interest in chiral diols for pharmaceutical applications, it is conceivable that **1-Phenyl-1,2-butanediol** could serve as a scaffold for the development of new therapeutic agents. For example, some 2-substituted 2-aminopropane-1,3-diols have been shown to possess immunosuppressive activity.



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Hypothetical interaction of **1-Phenyl-1,2-butanediol** with a cellular pathway.

## Conclusion

**1-Phenyl-1,2-butanediol** is a chiral aromatic diol with potential applications in organic synthesis and drug development. While methods for its stereoselective synthesis, particularly biocatalytic routes, are being explored, a significant gap exists in the understanding of its biological activities and mechanisms of action. Further research is warranted to elucidate its pharmacological profile and to explore its potential as a precursor for novel therapeutic agents. The data and protocols summarized in this guide provide a foundation for future investigations into this promising molecule.

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## References

- 1. 1-Phenyl-1,2-butanediol | C<sub>10</sub>H<sub>14</sub>O<sub>2</sub> | CID 31433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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